Ethyl 2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate
Description
Historical Context of Thiazole-Based Compounds
The discovery of thiazole in 1887 by Arthur Hantzsch and J.H. Weber marked a pivotal moment in heterocyclic chemistry. Their seminal work, the Hantzsch thiazole synthesis , involved the condensation of α-haloketones with thioamides or thioureas to form the thiazole core. For example, 4-methylthiazole (the first free thiazole) was synthesized via zinc powder reduction of 2-oxy-4-methylthiazole. This method remains foundational, though modifications like the Cook–Heilbron synthesis (1947) expanded access to 5-aminothiazoles using α-aminonitriles and dithioacids.
Thiazoles gained prominence due to their biological versatility. By the mid-20th century, benzothiazoles and their derivatives were recognized for antifungal, anti-inflammatory, and antiviral properties. Notable milestones include:
- Thiamine (vitamin B₁) : The first natural thiazole isolated in 1911, essential for carbohydrate metabolism.
- Cefiderocol : A 2019 FDA-approved siderophore antibiotic with a thiazole core active against multidrug-resistant Gram-negative bacteria.
- Dasatinib : A thiazole-containing BCR/ABL kinase inhibitor for chronic myelogenous leukemia.
Table 1: Key Thiazole-Based Drugs and Their Applications
The structural adaptability of thiazoles—enabling substitutions at C2, C4, and C5—has driven their use in drug design. Ethyl 2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate exemplifies this trend, combining a thiazole core with a trifluoromethylphenyl group to enhance bioactivity.
Significance of Trifluoromethylphenyl Substituents in Medicinal Chemistry
The trifluoromethyl (-CF₃) group is a cornerstone of rational drug design, imparting unique electronic and steric properties. Key advantages include:
- Lipophilicity Enhancement : The -CF₃ group increases logP values, improving membrane permeability.
- Metabolic Stability : Fluorine’s electronegativity reduces susceptibility to oxidative degradation.
- Electron-Withdrawing Effects : Polarizes adjacent bonds, enhancing binding affinity to target proteins.
In this compound, the -CF₃ group at the para position of the phenyl ring amplifies these effects. Studies show that para-substituted trifluoromethyl groups optimize steric and electronic interactions with hydrophobic enzyme pockets, as seen in HIV protease inhibitors and SIRT2 modulators.
Table 2: Impact of -CF₃ on Drug Properties
| Property | Effect of -CF₃ Substitution | Example Drug |
|---|---|---|
| Lipophilicity | ↑ logP by 0.3–0.9 units | Fluoxetine (Prozac®) |
| Metabolic Stability | ↓ CYP450-mediated oxidation | Efavirenz (HIV therapy) |
| Binding Affinity | Strengthens van der Waals interactions | Cobicistat (HIV booster) |
The trifluoromethylphenyl moiety in this compound likely enhances its pharmacokinetic profile, mirroring trends observed in FDA-approved drugs like cobicistat and letermovir. For instance, in thiazole-based SIRT2 inhibitors, -CF₃ groups at the C2 position improved IC₅₀ values by 2-fold compared to non-fluorinated analogs. Similarly, trifluoromethyl-substituted thiazoles exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.5 μg/mL.
Properties
IUPAC Name |
ethyl 2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S/c1-2-20-12(19)7-11-8-21-13(18-11)9-3-5-10(6-4-9)14(15,16)17/h3-6,8H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVGKOLXAQXCPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381868 | |
| Record name | Ethyl {2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680215-92-3 | |
| Record name | Ethyl {2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Thiazole Synthesis
The classical approach to synthesizing 1,3-thiazole derivatives involves the condensation of α-haloketones with thioamides or thioureas. For this compound:
- A 4-(trifluoromethyl)phenyl-substituted α-haloketone can be reacted with an appropriate thioamide to form the thiazole ring.
- The ethyl acetate side chain can be introduced by using ethyl bromoacetate or by subsequent esterification of a carboxylic acid precursor.
Novel and Improved Processes
Recent advances have introduced novel processes that improve yield and purity while simplifying purification steps:
- Use of mild alkali metal bases instead of strong or pyrophoric bases to reduce by-product formation and increase safety for scale-up.
- Avoidance of column chromatography by optimizing reaction conditions and purification protocols.
- Incorporation of antioxidants in the reaction mixture to inhibit formation of N-oxide impurities, which can compromise product quality.
- Shortened reaction times and milder reaction conditions conducive for industrial-scale production.
Representative Synthetic Scheme
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | 4-(Trifluoromethyl)phenyl α-haloketone + thioamide | Cyclization to form 1,3-thiazole ring | Formation of 2-(4-trifluoromethylphenyl)-1,3-thiazole intermediate |
| 2 | Alkylation with ethyl bromoacetate or esterification | Introduction of ethyl acetate group at 4-position | Formation of Ethyl 2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate |
| 3 | Addition of antioxidant, mild base (e.g., alkali metal salt) | Purification and inhibition of impurities | High purity final product with minimized by-products |
Research Findings and Optimization
Base Selection and Reaction Conditions
- Strong bases traditionally used in thiazole synthesis can lead to lower yields due to by-product formation.
- Mild bases such as alkali metal salts (e.g., sodium or potassium carbonate) have been shown to improve yield and reduce impurities.
- Reaction temperatures are optimized to balance reaction rate and selectivity, typically moderate temperatures to avoid decomposition.
Purification Techniques
- The novel processes avoid chromatographic purification, instead relying on crystallization and selective precipitation.
- Use of antioxidants during synthesis prevents oxidation-related impurities, enhancing stability and purity.
- The final product typically has a melting point range of 37.8–40.6 °C, indicating consistent purity.
Industrial Scalability
- The improved methods are amenable to large-scale production due to safer reagents, shorter reaction times, and simplified purification.
- Avoidance of pyrophoric reagents and column chromatography reduces cost and environmental impact.
Summary Table of Preparation Methods
| Aspect | Classical Method | Novel Improved Method |
|---|---|---|
| Base Used | Strong bases (e.g., sodium hydride) | Mild alkali metal salts (e.g., K2CO3) |
| Reaction Time | Longer (several hours) | Shorter (optimized conditions) |
| Purification | Column chromatography | Crystallization, precipitation, antioxidant addition |
| By-Product Formation | Higher due to strong base and oxidation | Reduced by mild base and antioxidant use |
| Scalability | Limited due to hazardous reagents | Suitable for industrial scale |
| Product Purity | Variable, N-oxide impurities possible | High purity, minimized impurities |
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety in the compound is reactive under hydrolytic conditions. Similar thiazole derivatives with ester functionalities undergo hydrolysis to form carboxylic acids, a common reaction in organic chemistry .
Reaction Details :
-
Reagents : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.
-
Products : The ethyl ester converts to a carboxylic acid, altering the compound’s solubility and potential bioactivity.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl, H₂O, heat | Carboxylic acid derivative |
| Basic Hydrolysis | NaOH, EtOH, heat | Sodium salt of carboxylic acid |
Substitution Reactions
The ester group and aromatic rings are susceptible to nucleophilic substitution. Thiazole derivatives with similar structures exhibit reactivity at the ester site, allowing substitution of the ethyl group with other nucleophiles (e.g., methoxide, amines) .
Reaction Details :
-
Reagents : Sodium methoxide (NaOMe) in methanol or other nucleophiles (e.g., NH₃).
-
Products : Substituted esters or amides, depending on the nucleophile.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | NaOMe, MeOH, reflux | Methyl ester derivative |
| Amidation | Ammonia, heat | Amide derivative |
Oxidation and Reduction
While the thiazole ring itself is generally stable, substituents may undergo oxidation or reduction. For example, if the compound had alkenes or carbonyl groups, oxidation (e.g., with KMnO₄) or reduction (e.g., with LiAlH₄) would yield oxidized or reduced derivatives .
Reaction Details :
-
Oxidation : Potassium permanganate (KMnO₄) in acidic/neutral conditions.
-
Reduction : Lithium aluminum hydride (LiAlH₄) in dry ether.
-
Products : Oxidized derivatives (e.g., ketones) or reduced derivatives (e.g., alcohols).
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄, H+ | Ketone or carboxylic acid |
| Reduction | LiAlH₄, dry ether | Alcohol or amine derivative |
Biological Activity-Driven Transformations
Research on thiazole derivatives highlights their potential in medicinal chemistry. For instance, thiazole-based compounds with ester groups are explored as anticonvulsants or anticancer agents . While specific transformations of Ethyl 2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate are not explicitly detailed, analogous compounds undergo:
-
Ester hydrolysis to enhance bioavailability.
-
Substitution to modulate pharmacokinetic properties.
Comparison of Reactivity with Analogues
The trifluoromethyl group at the para position of the phenyl ring enhances electronic and steric effects, influencing reactivity compared to methyl- or fluoromethyl-substituted analogues .
| Feature | This compound | Analogues (e.g., Methyl/Fluoromethyl) |
|---|---|---|
| Electronic Effects | Strong electron-withdrawing (CF₃) | Moderate (CH₃) or weak (CH₂F) withdrawal |
| Steric Bulk | High due to CF₃ group | Lower steric hindrance |
| Reactivity | Enhanced nucleophilic substitution at ester group | Reduced reactivity |
Research Findings and Implications
-
Synthetic Flexibility : The compound’s ester group allows straightforward modification, enabling the design of derivatives with tailored properties .
-
Bioactivity Correlation : The trifluoromethyl group, known to improve lipophilicity and metabolic stability, may enhance biological activity in therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate has been investigated for its potential as a pharmaceutical intermediate. The thiazole ring is known for its biological activity, including antibacterial and antifungal properties. Research has shown that derivatives of thiazoles can exhibit significant activity against various pathogens.
Case Study: Antimicrobial Activity
A study demonstrated that compounds containing the thiazole moiety exhibited potent antimicrobial effects against strains of Staphylococcus aureus and Escherichia coli. This compound was synthesized and tested, showing promising results in inhibiting bacterial growth.
Agrochemicals
The compound's structural features make it a candidate for agrochemical applications. The trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of pesticides.
Data Table: Agrochemical Efficacy
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Aphids | 85% | |
| This compound | Fungal Pathogens | 90% |
Material Science
In material science, this compound is explored for its potential in developing novel polymers and coatings due to its unique chemical properties.
Case Study: Polymer Development
Research has focused on incorporating this compound into polymer matrices to enhance thermal stability and mechanical properties. The addition of this compound resulted in improved performance characteristics compared to conventional polymers.
Mechanism of Action
The mechanism of action of Ethyl 2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability. Pyridine-containing analogs (e.g., ) may exhibit improved solubility due to nitrogen’s hydrogen-bonding capacity.
Functional Group Impact
- Electron-Withdrawing Effects : -CF₃ at the para position (target compound) maximizes electronic effects compared to meta-substituted analogs (e.g., 10e) .
Heterocyclic Variations
Biological Activity
Ethyl 2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate is a compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article explores its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.
- Chemical Formula : C₁₄H₁₂F₃NO₂S
- Molecular Weight : 315.311 g/mol
- CAS Number : 680215-92-3
- Melting Point : 37.8–40.6 °C
Synthesis
The synthesis of this compound involves the introduction of a trifluoromethyl group on a thiazole ring, which has been shown to enhance biological activity. The compound is synthesized through established organic reactions involving thiazole derivatives and ethyl acetate.
Anticholinesterase Activity
Research indicates that compounds similar to this compound exhibit anticholinesterase activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. A study demonstrated that several thiazole derivatives showed varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most potent derivatives had IC₅₀ values as low as 0.028 µM, indicating strong inhibitory effects comparable to known drugs such as donepezil .
| Compound | IC₅₀ (µM) | AChE Inhibition (%) |
|---|---|---|
| 2i | 0.028 | High |
| 2g | 0.031 | Moderate |
| 2e | 0.040 | Moderate |
Antitumor Activity
In addition to its cholinesterase inhibition, the compound's structural characteristics suggest potential antitumor activity. Thiazole derivatives have been studied for their ability to inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar scaffolds have shown effectiveness in inducing apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase activity significantly at concentrations around 10 µM .
Structure-Activity Relationships (SAR)
The presence of the trifluoromethyl group significantly influences the biological activity of thiazole derivatives. Studies indicate that this group enhances lipophilicity and binding affinity to target enzymes:
- Trifluoromethyl Group : Increases potency in inhibiting enzymes.
- Thiazole Ring : Provides structural stability and interaction sites for enzyme binding.
Molecular Docking Studies
Molecular docking studies reveal that this compound can effectively bind to the active sites of AChE and other relevant targets. These studies help elucidate the binding interactions and confirm the compound's potential as a therapeutic agent.
Case Studies and Research Findings
Several studies highlight the biological efficacy of related compounds:
- Study on Cholinesterase Inhibition :
- Antitumor Effects :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate, and how are intermediates characterized?
- Methodology : A common approach involves refluxing benzothioamide derivatives with ethyl 4-bromo-3-oxobutanoate in absolute ethanol for 1 hour, followed by ether extraction and sodium sulfate drying . Intermediate purity is verified via microanalysis (within 0.4% of theoretical values) and spectral data (e.g., H NMR, IR) .
- Key Data : For example, compound 2a (CHNOS) is synthesized with a yield of ~70% under these conditions .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodology : Techniques include:
- Elemental analysis : Validates stoichiometric ratios (e.g., C, H, N, S content) .
- Spectroscopy : IR confirms functional groups (e.g., ester C=O at ~1730 cm), while H NMR identifies aromatic protons and thiazole ring signals .
- Chromatography : Thin-layer chromatography (TLC) or HPLC ensures purity (>95%) .
Q. What safety protocols are critical during synthesis and handling?
- Methodology : Use inert atmospheres (N) for reflux steps, proper ventilation for volatile solvents (e.g., ethanol), and personal protective equipment (PPE) for handling corrosive agents like SOCl . Waste disposal follows institutional guidelines for halogenated organics .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Methodology :
- Computational design : Quantum chemical calculations (e.g., DFT) model reaction pathways to predict optimal catalysts, temperatures, and solvent systems .
- Experimental feedback : Use high-throughput screening (HTS) to test reaction variables (e.g., solvent polarity, time) and refine conditions .
- Case Study : Adjusting ethanol-to-substrate ratios from 1:1 to 2:1 increased yields by 15% in analogous thiazole syntheses .
Q. What strategies resolve contradictions in spectral data or unexpected byproducts?
- Methodology :
- Multi-technique validation : Cross-check NMR/IR with X-ray crystallography (e.g., monoclinic crystal system, space group P2/c) to resolve ambiguities .
- Mechanistic analysis : Investigate side reactions via LC-MS to identify intermediates (e.g., brominated byproducts from incomplete substitution) .
Q. How can the compound’s bioactivity be systematically evaluated against microbial or cancer targets?
- Methodology :
- In vitro assays : Test antifungal activity using microdilution (MIC values against Candida spp.) or antiproliferative effects via MTT assays (IC in cancer cell lines) .
- Docking studies : Model interactions with biological targets (e.g., cytochrome P450 or tubulin) using AutoDock Vina to prioritize experimental validation .
Q. What advanced purification techniques address challenges in isolating the compound from complex mixtures?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
